potassium;[(E)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhex-5-enylideneamino] sulfate
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Overview
Description
Potassium;[(E)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhex-5-enylideneamino] sulfate is a complex organic compound that belongs to the class of sulfur-containing glycosides known as glucosinolates. These compounds are primarily found in cruciferous vegetables such as broccoli, cabbage, and mustard. The compound is known for its potential health benefits, including anti-inflammatory, antioxidant, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;[(E)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhex-5-enylideneamino] sulfate typically involves the extraction of glucosinolates from plant sources followed by chemical modification. The process begins with the isolation of glucosinolates from plants like Brussels sprouts and mustard seeds. The isolated glucosinolates are then subjected to enzymatic hydrolysis using myrosinase to produce the desired compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The plant material is first crushed to release the glucosinolates, which are then extracted using solvents. The extract is purified through various chromatographic techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Potassium;[(E)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhex-5-enylideneamino] sulfate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products have different chemical and biological properties, making them useful in various applications .
Scientific Research Applications
Potassium;[(E)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhex-5-enylideneamino] sulfate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of potassium;[(E)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhex-5-enylideneamino] sulfate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Sinigrin: Another glucosinolate found in mustard seeds, similar in structure but with different side chains.
Glucoraphanin: Found in broccoli, known for its cancer-preventive properties.
Glucotropaeolin: Found in watercress, known for its antimicrobial properties.
Uniqueness
Potassium;[(E)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhex-5-enylideneamino] sulfate is unique due to its specific side chain and sulfate group, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C12H20KNO9S2 |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
potassium;[(E)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhex-5-enylideneamino] sulfate |
InChI |
InChI=1S/C12H21NO9S2.K/c1-2-3-4-5-8(13-22-24(18,19)20)23-12-11(17)10(16)9(15)7(6-14)21-12;/h2,7,9-12,14-17H,1,3-6H2,(H,18,19,20);/q;+1/p-1/b13-8+; |
InChI Key |
ORTNBYUDHZJOHO-FNXZNAJJSA-M |
Isomeric SMILES |
C=CCCC/C(=N\OS(=O)(=O)[O-])/SC1C(C(C(C(O1)CO)O)O)O.[K+] |
Canonical SMILES |
C=CCCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] |
Origin of Product |
United States |
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